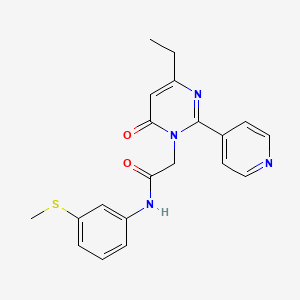

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and investigation of such compounds can lead to potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions starting from basic chemical precursors. For example, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material. Key steps included condensation reactions, cyclization, and amination processes to produce the target compounds with potential antimicrobial activities (Hossan et al., 2012).

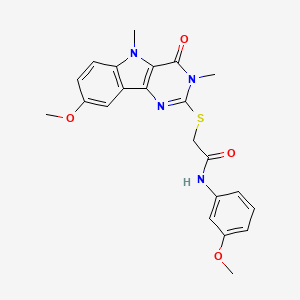

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography and other spectroscopic methods (e.g., NMR, IR) are commonly used to determine the structure and conformation of these compounds. For instance, the crystal structures of certain acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, which is important for understanding their chemical behavior and interaction with biological targets (Subasri et al., 2016).

Applications De Recherche Scientifique

Synthesis Routes and Derivatives

- A study by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2?-yl)acetic acids and their derivatives, including 2-(4?-hydroxy-6?-phenylpyrimidin-2?-yl)acetamide and related compounds (Brown & Waring, 1977).

Biological Activities

- Antimicrobial and Antituberculosis Activity : Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives showing promising antimicrobial and antituberculosis activities (Soni & Patel, 2017).

- Antitumor Activity : Hafez and El-Gazzar (2017) reported the synthesis of novel thieno[3,2-d]pyrimidine derivatives demonstrating potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

- Chemokine Receptor Antagonist : Tonn et al. (2009) discussed the pharmacokinetics of a pyrimidine derivative, AMG 487, as a chemokine (C-X-C motif) receptor 3 antagonist (Tonn et al., 2009).

Structural and Synthetic Studies

- Molecular Structures and Reactions : Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating diverse molecular structures and reactions (Rahmouni et al., 2014).

- Synthesis of Novel Derivatives : Youssef et al. (2011) focused on synthesizing new heterocyclic systems, including thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives, revealing various biological activities (Youssef et al., 2011).

Propriétés

IUPAC Name |

2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-3-15-12-19(26)24(20(23-15)14-7-9-21-10-8-14)13-18(25)22-16-5-4-6-17(11-16)27-2/h4-12H,3,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBFSUDPBVWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)

![N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2489016.png)

![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)

![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)